Lipophilicity (XLogP3‑AA) of 392240‑84‑5 Compared to the 2,4‑Dimethoxybenzamide Positional Isomer
The computed lipophilicity of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide (392240‑84‑5) differs from that of its positional isomer N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide (CAS 392240‑86‑7) [1]. The 3,4‑dimethoxy substitution yields an XLogP3‑AA of 4.4, whereas the 2,4‑dimethoxy isomer has an XLogP3‑AA of 4.1 [1]. This difference of 0.3 log units corresponds to an approximately two‑fold difference in partition coefficient, which can affect membrane permeability, solubility, and off‑target binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.4 |
| Comparator Or Baseline | N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide (CAS 392240‑86‑7): XLogP3‑AA = 4.1 |
| Quantified Difference | ΔXLogP3‑AA = +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.3 log unit increase in lipophilicity can alter membrane permeability and plasma protein binding, directly impacting pharmacokinetic suitability and assay compatibility for procurement decisions.
- [1] PubChem. (2025). Compound Summary for CID 3279514: N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/392240-84-5 View Source
